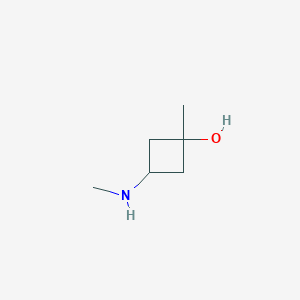

1-Methyl-3-(methylamino)cyclobutanol

Description

The study of specific chemical entities is often driven by the potential utility of their core structures. In the case of 1-Methyl-3-(methylamino)cyclobutanol, its significance is best understood by first examining the foundational role of its cyclobutane (B1203170) core and the functional implications of its amino and hydroxyl substituents.

Cyclobutane rings, once considered mere chemical curiosities due to their inherent ring strain, are now recognized as valuable components in the design of complex molecules. ru.nlnih.gov Their rigid, puckered three-dimensional structure offers a level of conformational constraint that is highly sought after in medicinal chemistry. nih.govlifechemicals.com This rigidity can help to lock a molecule into a bioactive conformation, potentially leading to increased potency and selectivity for a biological target. pharmablock.com

The introduction of a cyclobutane fragment into a molecule can also improve its metabolic stability by blocking sites that are susceptible to enzymatic degradation. ru.nlnih.gov Furthermore, the unique geometry of the cyclobutane ring can be used to orient functional groups in specific spatial arrangements, which is crucial for optimizing interactions with proteins and other biological macromolecules. nih.gov The utility of this scaffold is evidenced by its presence in several marketed drugs, including the antiviral agent boceprevir (B1684563) and the anticancer drug carboplatin. lifechemicals.com

The presence of both an amino group and a hydroxyl group on the cyclobutane ring, as seen in 1-Methyl-3-(methylamino)cyclobutanol, introduces key functional characteristics. Amino-substituted cyclobutanols are a class of compounds that have garnered attention for their potential as building blocks in the synthesis of more complex molecules. researchgate.netluc.edu The amino group can act as a handle for further chemical modifications, allowing for the attachment of a wide range of substituents.

The current body of publicly available scientific literature on 1-Methyl-3-(methylamino)cyclobutanol is notably limited. While chemical suppliers list the compound, often under the name rel-(1R,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol and with the CAS number 2683586-81-2, detailed research studies focusing specifically on its synthesis, properties, and applications are scarce. aaronchem.com

The research landscape is more developed for structurally related amino-substituted cyclobutanol (B46151) derivatives. Studies in this area often focus on the development of synthetic methodologies to access these compounds with high levels of stereocontrol. rsc.orgnih.gov Furthermore, the incorporation of such scaffolds into larger molecules is being explored in the context of drug discovery, where the cyclobutane ring can serve as a rigid core to which various pharmacophoric elements are attached. pharmablock.comacs.org

| Property | Value |

|---|---|

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.17 g/mol |

| CAS Number | 2683586-81-2 |

While specific academic inquiry into 1-Methyl-3-(methylamino)cyclobutanol is not widely documented, the objectives for studying such a compound can be inferred from the broader context of medicinal chemistry and organic synthesis. A primary objective would likely be to explore its potential as a novel building block for the synthesis of new chemical entities with potential therapeutic applications. The combination of a rigid cyclobutane core with strategically placed functional groups makes it an attractive scaffold for library synthesis in drug discovery programs.

The scope of such an inquiry would likely include the development of efficient and scalable synthetic routes to access 1-Methyl-3-(methylamino)cyclobutanol and its derivatives. Subsequent research would likely focus on incorporating this scaffold into larger molecules and evaluating their biological activity in various assays. Conformational analysis, using techniques such as NMR spectroscopy and computational modeling, would also be a key area of investigation to understand how the substitution pattern on the cyclobutane ring influences its three-dimensional structure.

| Research Area | Description |

|---|---|

| Synthetic Methodology | Development of stereoselective routes to access variously substituted amino-cyclobutanols. |

| Medicinal Chemistry | Incorporation of the cyclobutane scaffold into molecules targeting specific biological pathways. |

| Conformational Analysis | Study of the three-dimensional structure and conformational preferences of these molecules. |

| Materials Science | Exploration of the use of these compounds in the development of new materials with unique properties. lifechemicals.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

1-methyl-3-(methylamino)cyclobutan-1-ol |

InChI |

InChI=1S/C6H13NO/c1-6(8)3-5(4-6)7-2/h5,7-8H,3-4H2,1-2H3 |

InChI Key |

RZTRDGYZPYLHMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C1)NC)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 3 Methylamino Cyclobutanol

Strategic Approaches to Cyclobutane (B1203170) Core Construction

The construction of the cyclobutane skeleton is a pivotal challenge in the synthesis of 1-methyl-3-(methylamino)cyclobutanol. Various methodologies have been developed to create this strained ring system with control over substitution patterns and stereochemistry.

[2+2] Cycloaddition Reactions for Cyclobutanol (B46151) Formation

Among the most powerful and widely employed methods for constructing cyclobutane rings is the [2+2] cycloaddition reaction. nih.gov This reaction involves the union of two doubly bonded systems to form a four-membered ring.

The stereochemical outcome of [2+2] cycloadditions can often be controlled, which is crucial for the synthesis of complex molecules. Both thermal and photochemical conditions can be utilized, with the choice of reactants and conditions influencing the stereoselectivity. For instance, the reduction of 3-substituted cyclobutanones has been shown to be highly selective for the formation of the cis-alcohol, with selectivities often exceeding 90%. This selectivity can be further improved by adjusting the reaction temperature and the polarity of the solvent. Computational studies suggest that torsional strain is a major factor favoring the anti-facial attack of the hydride reagent, consistent with the Felkin-Anh model. In cases with substituents like benzyloxy groups, repulsive electrostatic interactions can also contribute to the high cis-selectivity.

Intramolecular [2+2] cycloadditions offer an efficient route to bicyclic systems, which can then be elaborated to the desired cyclobutane structure. A notable example is the intramolecular cycloaddition of allenes with alkenes, which provides a versatile method for synthesizing cyclobutane-containing rigid bicyclic frameworks. nih.govacs.org These reactions can be promoted thermally, photochemically, or through the use of transition metal catalysis. The regioselectivity of such cycloadditions, specifically whether the proximal or distal double bond of the allene (B1206475) reacts, can be controlled by the reaction conditions. For example, visible light photocatalysis in conjunction with an iridium catalyst has been shown to selectively involve the distal double bond of the allene in the cycloaddition. bg.ac.rs

Organocatalytic Enantioselective Synthesis of Cyclobutane Precursors

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including cyclobutane derivatives. Chiral organocatalysts can facilitate various transformations, such as aldol (B89426) and Michael reactions, to produce enantiomerically enriched precursors to cyclobutanes. For instance, the enantioselective aldol reaction between 2-hydroxycyclobutanone and aldehydes, catalyzed by (S)-tryptophan, proceeds with complete regioselectivity to yield 2,2-disubstituted cyclobutanones. nih.gov These chiral building blocks can then be further functionalized to access a range of substituted cyclobutanes.

Advanced Reductive Amination Strategies for Amine Incorporation

Reductive amination is a cornerstone reaction for the introduction of amine functionalities. wikipedia.orglibretexts.org This reaction proceeds through the formation of an intermediate imine or iminium ion from a ketone or aldehyde and an amine, which is then reduced in situ to the corresponding amine. A key intermediate in the synthesis of 1-methyl-3-(methylamino)cyclobutanol is 3-hydroxy-3-methylcyclobutanone (B13696641). nih.gov The reductive amination of this intermediate with methylamine (B109427) is a critical step.

The choice of reducing agent is crucial for the success of reductive amination. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoboorohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH). Sodium cyanoborohydride is particularly effective for one-pot reductive aminations as it is more selective for the reduction of the iminium ion over the ketone starting material under mildly acidic conditions. libretexts.org In the context of synthesizing 1-methyl-3-(methylamino)cyclobutanol, the reaction would involve the treatment of 3-hydroxy-3-methylcyclobutanone with methylamine in the presence of a suitable reducing agent.

Regioselective and Stereoselective Introduction of Functional Groups

The precise placement and stereochemical orientation of the methyl, hydroxyl, and methylamino groups are critical for the identity of 1-methyl-3-(methylamino)cyclobutanol. A plausible synthetic route that controls this regioselectivity and stereoselectivity begins with a suitable cyclobutanone (B123998) precursor.

A potential synthetic pathway could commence with the synthesis of 3-hydroxy-3-methylcyclobutanone. This key intermediate possesses the required hydroxyl and methyl groups at one position and a ketone that serves as a handle for the introduction of the methylamino group. The formation of this intermediate could potentially be achieved through a Grignard reaction of a suitable precursor, such as a protected 3-oxocyclobutanecarboxylic acid derivative, with a methylmagnesium halide. purdue.eduorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orglibretexts.org

With 3-hydroxy-3-methylcyclobutanone in hand, the final step is the reductive amination with methylamine. As previously discussed, this reaction would likely proceed via the formation of an iminium ion, which is then reduced. The stereochemical outcome of this reduction is of significant importance. The hydride reduction of 3-substituted cyclobutanones generally favors the formation of the cis-product, where the incoming hydride attacks from the face opposite to the existing substituent. This stereochemical preference is driven by the minimization of steric and torsional strain. acs.org Therefore, the reductive amination of 3-hydroxy-3-methylcyclobutanone is expected to yield predominantly the cis-isomer of 1-methyl-3-(methylamino)cyclobutanol, where the methylamino group is on the same side of the ring as the hydroxyl group.

Below is a table summarizing the key reactions and intermediates in a proposed synthesis of 1-methyl-3-(methylamino)cyclobutanol.

| Step | Reaction | Starting Material | Key Reagent(s) | Intermediate/Product |

| 1 | Grignard Reaction | Protected 3-oxocyclobutane derivative | Methylmagnesium halide | 3-Hydroxy-3-methylcyclobutanone |

| 2 | Reductive Amination | 3-Hydroxy-3-methylcyclobutanone | Methylamine, Sodium cyanoborohydride | 1-Methyl-3-(methylamino)cyclobutanol |

Approaches for Stereochemical Control at Cyclobutanol Centers

The synthesis of 1-methyl-3-(methylamino)cyclobutanol can result in the formation of stereoisomers, specifically cis and trans diastereomers, depending on the relative orientation of the methyl and methylamino groups on the cyclobutane ring. Controlling the stereochemical outcome of the reactions is a significant aspect of the synthetic design.

The stereochemistry of nucleophilic additions to substituted cyclobutanones is a key factor. The approach of a nucleophile to the carbonyl carbon can be influenced by the steric hindrance and electronic effects of the existing substituent at the 3-position. For instance, in the addition of a methyl Grignard reagent to a 3-(protected-methylamino)cyclobutanone, the incoming methyl group can add from the same face (syn-addition) or the opposite face (anti-addition) relative to the substituent at the 3-position, leading to a mixture of cis and trans isomers. The facial selectivity of such additions can sometimes be controlled by the choice of reagents and reaction conditions, though predicting and controlling the outcome in cyclobutane systems can be less straightforward than in larger, more conformationally defined rings like cyclohexanes.

Another approach to stereochemical control involves starting with a precursor that already has the desired relative stereochemistry. For example, a stereoselective reduction of a 3-methylcyclobutanone could yield a specific diastereomer of 3-methylcyclobutanol, which could then be further functionalized to introduce the methylamino group with retention of stereochemistry. However, this approach would lead to a secondary alcohol, and the target molecule has a tertiary alcohol.

Chiral auxiliaries or catalysts can also be employed to induce stereoselectivity. Asymmetric synthesis strategies could potentially be used to control the absolute stereochemistry of the chiral centers, although this adds significant complexity and cost to the synthesis. For the purposes of this discussion, the focus remains on the control of relative stereochemistry (diastereoselectivity).

The table below summarizes the potential stereochemical outcomes of a key synthetic step:

| Reactant | Reagent | Potential Products (Diastereomers) | Factors Influencing Stereoselectivity |

| 3-(Protected-methylamino)cyclobutanone | CH₃MgBr | cis-1-Methyl-3-(protected-methylamino)cyclobutanol and trans-1-Methyl-3-(protected-methylamino)cyclobutanol | Steric hindrance from the substituent at C-3, chelation control, solvent effects, temperature. |

Ultimately, the separation of diastereomers by chromatographic techniques is often a necessary final step to obtain a stereochemically pure product.

Comparative Analysis of Synthetic Routes for 1-Methyl-3-(methylamino)cyclobutanol

Several synthetic routes can be envisioned for the preparation of 1-methyl-3-(methylamino)cyclobutanol. A comparative analysis of these routes highlights the advantages and disadvantages of each approach in terms of efficiency, selectivity, and practicality.

Route 1: Reductive Amination followed by Grignard Addition (with Amine Protection)

This route appears to be one of the more plausible and direct approaches.

Reductive Amination: Starting from a suitable cyclobutanone precursor, such as 3-oxocyclobutanecarboxylic acid, the methylamino group can be introduced via reductive amination with methylamine. This would yield 3-(methylamino)cyclobutanone.

Amine Protection: The secondary amine of 3-(methylamino)cyclobutanone is then protected, for example, as a Boc-carbamate, to prevent its reaction in the subsequent step.

Grignard Addition: The protected aminoketone is reacted with methylmagnesium bromide to install the methyl group and form the tertiary alcohol.

Deprotection: The protecting group is removed to yield the final product, 1-methyl-3-(methylamino)cyclobutanol.

Advantages: This route is conceptually straightforward and utilizes well-established reactions. The starting materials are potentially accessible.

Route 2: Grignard Addition followed by Functional Group Transformation

This route reverses the order of introduction of the functional groups.

Grignard Addition: Starting with a precursor like methyl 1-methyl-3-oxocyclobutane-1-carboxylate, a Grignard reaction with a suitable nitrogen-containing nucleophile could be envisioned. However, this is synthetically challenging. A more feasible approach would be to start with 1-methyl-3-oxocyclobutanol.

Functional Group Interconversion: The hydroxyl group could be converted to a leaving group, followed by substitution with methylamine. This approach is complicated by the fact that the target has a tertiary alcohol that would be introduced in the Grignard step.

A more viable variant of this approach would be:

Start with 1-methyl-3-oxocyclobutane-1-carboxylic acid.

Reduction of the ketone to a hydroxyl group.

Protection of the hydroxyl group.

Conversion of the carboxylic acid to a methylamino group (e.g., via Curtius, Hofmann, or Schmidt rearrangement of an amide or acyl azide (B81097) intermediate).

Deprotection of the hydroxyl group.

Advantages: This route might offer better stereocontrol during the reduction of the ketone.

Disadvantages: This is a longer and more complex route involving multiple functional group transformations and protection/deprotection steps. The rearrangements to form the amine can sometimes have limitations in terms of substrate scope and yield.

Comparative Summary:

| Synthetic Route | Key Steps | Pros | Cons |

| Route 1 | Reductive Amination -> Amine Protection -> Grignard Addition -> Deprotection | Conceptually direct, uses reliable reactions. | Requires protection/deprotection, potential for diastereomeric mixture. |

| Route 2 | Ketone Reduction -> Protection -> Carboxylic Acid to Amine Conversion -> Deprotection | Potential for good stereocontrol in the reduction step. | Longer and more complex, rearrangements can be challenging. |

Chemical Reactivity and Transformation Pathways of 1 Methyl 3 Methylamino Cyclobutanol

Reactions Involving the Tertiary Alcohol Moiety

The tertiary alcohol group in 1-Methyl-3-(methylamino)cyclobutanol is a key site for various chemical modifications, including oxidation, reduction, and derivatization reactions.

Oxidation and Reduction Processes of the Cyclobutanol (B46151)

The tertiary nature of the alcohol in 1-Methyl-3-(methylamino)cyclobutanol renders it resistant to direct oxidation under standard conditions, as it lacks a hydrogen atom on the carbinol carbon. However, under forcing conditions, oxidation can lead to the cleavage of the cyclobutane (B1203170) ring.

Conversely, while the alcohol itself is in a reduced state, the term "reduction" in this context can refer to reactions that involve the removal of the hydroxyl group. This can be achieved through a two-step process involving conversion to a good leaving group followed by reductive cleavage.

| Process | Reagents and Conditions | Expected Outcome | Notes |

|---|---|---|---|

| Oxidation | Strong oxidizing agents (e.g., KMnO4, RuO4) with heat | Ring cleavage to form keto-acids or smaller fragments. | Direct oxidation to a ketone is not possible for a tertiary alcohol. |

| Reductive Deoxygenation | 1. Conversion to a tosylate or mesylate (TsCl or MsCl, pyridine). 2. Reduction with a hydride reagent (e.g., LiAlH4). | Formation of 1-methyl-3-(methylamino)cyclobutane. | This is an indirect method to "reduce" the alcohol. |

Derivatization Reactions of the Hydroxyl Group

The hydroxyl group of 1-Methyl-3-(methylamino)cyclobutanol readily undergoes derivatization to form esters and ethers. These reactions are fundamental for modifying the compound's physical and chemical properties.

Esterification: The formation of esters can be achieved by reacting the alcohol with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. Acid catalysis is often employed for reactions with carboxylic acids.

Etherification: The synthesis of ethers can be accomplished through methods like the Williamson ether synthesis, where the alcohol is first converted to its alkoxide and then reacted with an alkyl halide.

| Derivatization | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | R-COOH, acid catalyst (e.g., H2SO4), heat | Ester (R-COO-C(CH3)(C4H6NHCH3)) |

| Esterification | R-COCl, base (e.g., pyridine) | Ester (R-COO-C(CH3)(C4H6NHCH3)) |

| Etherification (Williamson) | 1. Strong base (e.g., NaH). 2. R-X (alkyl halide). | Ether (R-O-C(CH3)(C4H6NHCH3)) |

Reactions of the Secondary Methylamino Functionality

The secondary methylamino group imparts nucleophilic and basic character to the molecule, allowing for a range of electrophilic substitution and derivatization reactions.

Electrophilic Substitution Reactions on the Amine

The lone pair of electrons on the nitrogen atom of the methylamino group makes it susceptible to attack by electrophiles. Common electrophilic substitution reactions include acylation and alkylation.

Acylation: The amine can be readily acylated by acid chlorides or anhydrides to form amides. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct.

Alkylation: Alkylation of the secondary amine with alkyl halides can lead to the formation of a tertiary amine. However, overalkylation to form a quaternary ammonium (B1175870) salt is a possible side reaction.

| Reaction | Electrophile | Reagents and Conditions | Product |

|---|---|---|---|

| Acylation | Acid Chloride (R-COCl) | Base (e.g., pyridine (B92270) or triethylamine) | N-acyl-N-methyl-3-(1-methyl-1-hydroxycyclobutyl)amine |

| Alkylation | Alkyl Halide (R-X) | Mild base, heat | N-alkyl-N-methyl-3-(1-methyl-1-hydroxycyclobutyl)amine (tertiary amine) |

Nucleophilic Reactivity and Derivatization

The nucleophilic nature of the secondary amine allows it to participate in various reactions, including additions to carbonyl compounds and Michael additions to α,β-unsaturated systems. These reactions are crucial for forming new carbon-nitrogen bonds and extending the molecular framework.

Transformations of the Cyclobutane Ring System

The inherent ring strain of the cyclobutane system in 1-Methyl-3-(methylamino)cyclobutanol makes it prone to rearrangements that lead to the formation of less strained five-membered rings. These transformations are often initiated by the generation of a carbocation on the ring.

One of the most significant transformations is the acid-catalyzed ring expansion of the cyclobutanol moiety. Protonation of the tertiary alcohol leads to the formation of a good leaving group (water). Subsequent loss of water generates a tertiary carbocation. A 1,2-alkyl shift, involving the migration of a carbon-carbon bond from the cyclobutane ring to the carbocation center, results in the expansion of the four-membered ring to a more stable five-membered ring. The resulting cyclopentyl carbocation can then be trapped by a nucleophile or lose a proton to form an alkene.

| Transformation | Reagents and Conditions | Key Intermediate | Potential Products |

|---|---|---|---|

| Acid-Catalyzed Ring Expansion | Protic acid (e.g., H2SO4, H3PO4), heat | Cyclopentyl carbocation | Substituted cyclopentenes or cyclopentanols |

Ring-Opening Mechanisms and Products

There is no specific information available in the scientific literature regarding the ring-opening mechanisms and products of 1-Methyl-3-(methylamino)cyclobutanol. General principles of cyclobutanol chemistry suggest that acid-catalyzed ring opening could proceed via protonation of the hydroxyl group, followed by cleavage of a C-C bond to relieve ring strain and form a more stable carbocation intermediate. The subsequent reaction pathway would depend on the specific reaction conditions and the nature of any present nucleophiles. Similarly, transition metal-catalyzed ring-opening reactions of cyclobutanols are known, but no studies involving 1-Methyl-3-(methylamino)cyclobutanol have been reported.

Without experimental data, any discussion of potential products would be purely speculative. A hypothetical acid-catalyzed ring-opening could potentially lead to the formation of substituted cyclopentanones or other rearranged products, but this has not been documented for this specific compound.

Rearrangement Reactions and Their Mechanistic Investigations

The scientific literature lacks any studies on the rearrangement reactions of 1-Methyl-3-(methylamino)cyclobutanol. While classic rearrangement reactions such as the Pinacol-Pinacolone rearrangement are well-documented for 1,2-diols, and other carbocation-mediated rearrangements are known for cyclic alcohols, no such investigations have been published for this particular 1,3-amino alcohol. The interplay between the amino and hydroxyl groups could potentially lead to complex rearrangement pathways, but these have not been explored.

Consequently, there are no mechanistic investigations, and no data tables of reaction conditions or products can be provided for the rearrangement reactions of this compound.

Stereoelectronic Effects on Reactivity in 1-Methyl-3-(methylamino)cyclobutanol

A discussion of stereoelectronic effects on the reactivity of 1-Methyl-3-(methylamino)cyclobutanol is also absent from the current body of scientific literature. Stereoelectronic effects, which involve the influence of the spatial arrangement of orbitals on chemical reactivity, would undoubtedly play a role in the chemical behavior of this molecule. The relative stereochemistry of the methyl, methylamino, and hydroxyl substituents on the cyclobutane ring (i.e., cis vs. trans isomers) would be expected to significantly impact the stability of reactive intermediates and the transition states for any potential ring-opening or rearrangement reactions.

For instance, the orientation of the C-C bonds of the cyclobutane ring relative to the leaving group (the protonated hydroxyl group) would be a critical factor in determining the pathway of a carbocation-mediated reaction. However, without experimental or theoretical studies, it is not possible to provide a detailed analysis of these effects for 1-Methyl-3-(methylamino)cyclobutanol.

Conformational Analysis and Spectroscopic Characterization of 1 Methyl 3 Methylamino Cyclobutanol

Detailed Conformational Preferences of the Cyclobutane (B1203170) Ring

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate the torsional strain that would be present in a flat structure. ic.ac.uklibretexts.org For 1-Methyl-3-(methylamino)cyclobutanol, which is a 1,3-disubstituted cyclobutane, the substituents can adopt either axial or equatorial positions on this puckered ring. The molecule can exist as cis and trans diastereomers, each with its own set of preferred conformations.

The stability of these conformers is governed by the steric hindrance between the substituents. Generally, larger substituents favor the equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions. lumenlearning.com In the case of 1-Methyl-3-(methylamino)cyclobutanol, the substituents are a hydroxyl (-OH) group, a methyl (-CH3) group (both at C1), and a methylamino (-NHCH3) group (at C3).

Trans Isomer: In the trans configuration, the C1 substituents (methyl and hydroxyl) are on the opposite side of the ring relative to the C3 substituent (methylamino). The most stable conformation would place the larger substituents in equatorial or pseudo-equatorial positions to minimize steric strain. The equilibrium between different puckered conformations is rapid, with the molecule predominantly adopting the lowest energy state.

Cis Isomer: In the cis configuration, the C1 substituents and the C3 substituent are on the same side of the ring. This can lead to significant 1,3-diaxial interactions if large groups are forced into axial positions. The ring will pucker to find a conformational minimum that balances angle strain and torsional strain, while keeping the bulkiest groups as far apart as possible.

The energy difference between the planar transition state and the puckered ground state for cyclobutane itself is relatively low, allowing for rapid ring inversion. slideshare.net The presence of bulky substituents on 1-Methyl-3-(methylamino)cyclobutanol will influence the energy barrier and the population of each possible conformer at equilibrium.

Table 1: Predicted Conformational Preferences and Steric Interactions

| Isomer | Substituent Position (C1-Methyl, C3-Methylamino) | Key Steric Interaction | Predicted Relative Stability |

|---|---|---|---|

| trans | di-equatorial | Minimal gauche interactions | Most Stable |

| trans | di-axial | Significant 1,3-diaxial repulsion | Least Stable |

Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

The structure of 1-Methyl-3-(methylamino)cyclobutanol features both a hydroxyl group (-OH) and a methylamino group (-NHCH3), which can act as hydrogen bond donors and acceptors. This allows for the formation of an intramolecular hydrogen bond (IMHB), most likely between the hydroxyl proton and the nitrogen lone pair (O-H···N). nih.gov

The formation and strength of this IMHB are highly dependent on the stereochemistry (cis vs. trans) and the specific conformation of the cyclobutane ring. nih.gov

In a conformation where the hydroxyl and methylamino groups are in close spatial proximity, a stable five or six-membered ring-like structure can be formed through the hydrogen bond. This interaction significantly stabilizes the conformer.

The strength of the O-H···N bond is influenced by the distance and angle between the donor and acceptor groups. Computational studies on similar amino alcohols show that such bonds can have a stabilizing energy of several kcal/mol. nih.gov

This IMHB would be most favorable in the cis isomer, where the functional groups are on the same face of the ring, allowing them to approach each other more easily. In the trans isomer, an IMHB is less likely unless the ring adopts a less stable, highly distorted conformation.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure and stereochemistry of 1-Methyl-3-(methylamino)cyclobutanol. wikipedia.orgnih.gov A combination of 1D (¹H, ¹³C) and 2D NMR experiments would be required for a complete assignment.

¹H NMR: The proton spectrum would show distinct signals for the two methyl groups (C-CH₃ and N-CH₃), the cyclobutane ring protons, and the exchangeable protons of the OH and NH groups. The chemical shifts of the ring protons would be highly sensitive to their axial or equatorial position and the stereochemistry of the molecule.

¹³C NMR: The carbon spectrum would display signals for the quaternary carbon (C1), the methine carbon (C3), the two methylene (B1212753) carbons of the ring (C2, C4), and the two methyl carbons.

Advanced 2D NMR Techniques:

COSY (Correlation Spectroscopy): Would be used to establish the connectivity of protons, particularly within the cyclobutane ring system, by identifying which protons are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms they are directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C resonances.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons. wordpress.com They are essential for determining the relative stereochemistry (cis/trans) by observing NOE signals between protons that are close in space, such as between an axial methyl group and other axial protons on the same side of the ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1-CH₃ | 1.2 - 1.5 | 25 - 30 |

| N-CH₃ | 2.3 - 2.6 | 30 - 35 |

| Ring CH₂ | 1.8 - 2.5 | 35 - 45 |

| Ring CH (C3) | 3.0 - 3.5 | 50 - 60 |

| OH | Variable (broad) | - |

| NH | Variable (broad) | - |

Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Methyl-3-(methylamino)cyclobutanol, the electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak, although it may be weak due to the facile fragmentation of alcohols and amines.

Common fragmentation pathways for this molecule would include:

α-Cleavage: Cleavage of the bonds adjacent to the oxygen and nitrogen atoms. This could involve the loss of a methyl radical (•CH₃) from C1 or cleavage of the ring.

Dehydration: Loss of a water molecule (H₂O) from the molecular ion, a characteristic fragmentation for alcohols.

Ring Cleavage: The strained cyclobutane ring can fragment through various pathways, often involving the loss of ethene (C₂H₄) or related species. researchgate.net

Amine Fragmentation: Cleavage of the C-N bond or α-cleavage next to the nitrogen can lead to characteristic nitrogen-containing fragment ions.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments with high precision. This allows for the calculation of the elemental formula, confirming the identity of the compound and its fragments, distinguishing it from other isomers or compounds with the same nominal mass.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value | Possible Fragment | Fragmentation Pathway |

|---|---|---|

| M⁺ | [C₇H₁₅NO]⁺ | Molecular Ion |

| M-15 | [C₆H₁₂NO]⁺ | Loss of •CH₃ |

| M-18 | [C₇H₁₃N]⁺ | Loss of H₂O |

| M-31 | [C₆H₁₄N]⁺ | Loss of •CH₂OH |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. proquest.com The spectra of 1-Methyl-3-(methylamino)cyclobutanol would be characterized by absorption bands corresponding to the vibrations of its specific bonds.

O-H Stretch: A strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The broadening is a result of hydrogen bonding. The presence of a strong intramolecular O-H···N bond would shift this peak to a lower frequency.

N-H Stretch: A moderate absorption in the 3300-3500 cm⁻¹ region. This peak is typically sharper than the O-H stretch.

C-H Stretch: Multiple sharp peaks between 2850 and 3000 cm⁻¹ corresponding to the stretching of C-H bonds in the methyl and cyclobutane groups.

C-O Stretch: A strong band in the fingerprint region, around 1050-1150 cm⁻¹.

C-N Stretch: A moderate band in the 1000-1200 cm⁻¹ range.

Cyclobutane Ring Vibrations: The puckering and deformation modes of the cyclobutane ring would give rise to a series of absorptions in the fingerprint region (< 1500 cm⁻¹), which are characteristic of the four-membered ring structure. dtic.mildocbrown.info

Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations of the carbon skeleton.

Table 4: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | IR | 3200 - 3400 | Strong, Broad |

| N-H Stretch | IR | 3300 - 3500 | Medium |

| C-H Stretch (sp³) | IR, Raman | 2850 - 3000 | Strong |

| C-O Stretch | IR | 1050 - 1150 | Strong |

| C-N Stretch | IR | 1000 - 1200 | Medium |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

The 1-Methyl-3-(methylamino)cyclobutanol molecule possesses two chiral centers (at C1 and C3), meaning it can exist as different stereoisomers. The trans isomer exists as a pair of enantiomers, while the cis isomer may be a meso compound or a pair of enantiomers depending on the symmetry. Chiroptical spectroscopy techniques are essential for analyzing chiral samples.

Enantiomeric Purity: Methods like circular dichroism (CD) spectroscopy can be used to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.gov Since this molecule lacks a strong UV-Vis chromophore, Vibrational Circular Dichroism (VCD) would be a more suitable technique. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light for the vibrational transitions of the molecule. The VCD spectrum of one enantiomer is the mirror image of the other, and a racemic mixture shows no VCD signal. nih.gov The magnitude of the VCD signal is directly proportional to the enantiomeric excess.

Absolute Configuration: The absolute configuration (e.g., (1R, 3S)) of an enantiomerically pure sample can be determined by comparing its experimental VCD spectrum to a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT). A good match between the experimental and calculated spectra for a specific configuration allows for an unambiguous assignment of the absolute stereochemistry. This approach is powerful because it does not require derivatization of the molecule or the availability of a reference crystal structure. nih.gov

Table 5: Mentioned Compounds

| Compound Name |

|---|

| 1-Methyl-3-(methylamino)cyclobutanol |

Computational Studies on 1 Methyl 3 Methylamino Cyclobutanol

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations would be employed to elucidate the electronic structure and bonding characteristics of 1-Methyl-3-(methylamino)cyclobutanol. Methods such as Density Functional Theory (DFT) or ab initio calculations (like Hartree-Fock or Møller-Plesset perturbation theory) could be used.

These calculations would reveal key electronic properties, including:

Molecular Orbital (MO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide a detailed picture of the bonding within the molecule, including the nature of the covalent bonds and any non-covalent interactions, such as intramolecular hydrogen bonding.

A representative data table from such a study might look like this:

| Calculated Parameter | Value (Arbitrary Units) | Method/Basis Set |

| HOMO Energy | -X.XX eV | B3LYP/6-31G(d) |

| LUMO Energy | +Y.YY eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | Z.ZZ eV | B3LYP/6-31G(d) |

| Dipole Moment | D.DD Debye | B3LYP/6-31G(d) |

Investigation of Conformational Energy Landscapes

The conformational flexibility of 1-Methyl-3-(methylamino)cyclobutanol is a key aspect of its chemistry. Computational methods can be used to explore its conformational energy landscape, identifying stable conformers and the energy barriers between them.

Potential Energy Surface (PES) Scan: A systematic scan of the potential energy surface by rotating key dihedral angles (e.g., around the C-N and C-O bonds) would be performed. This helps in identifying all possible low-energy conformations.

Geometry Optimization: The structures corresponding to the energy minima on the PES would be fully optimized to determine their precise geometries and relative energies.

Boltzmann Distribution: Based on the calculated relative energies, the population of each conformer at a given temperature can be predicted using the Boltzmann distribution, which helps in understanding which conformations are most likely to be present.

The results could be summarized in a table like the following:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Predicted Population at 298 K (%) |

| 1 (Global Minimum) | 0.00 | θ1, θ2 | XX.X |

| 2 | 1.50 | θ'1, θ'2 | YY.Y |

| 3 | 3.20 | θ''1, θ''2 | ZZ.Z |

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies can provide a detailed understanding of the potential chemical reactions involving 1-Methyl-3-(methylamino)cyclobutanol. By mapping out the reaction pathways, it is possible to predict reaction outcomes and understand the factors that control reactivity.

Transition State Searching: For a proposed reaction, computational methods would be used to locate the transition state (TS) structure, which is the highest energy point along the reaction coordinate.

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations would be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface.

A summary of such a study might be presented as:

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| N-alkylation | 0.0 | +25.3 | -10.1 | 25.3 |

| O-acylation | 0.0 | +30.5 | -15.2 | 30.5 |

Computational Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting various spectroscopic properties of molecules. These theoretical predictions can aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities would be calculated. This theoretical IR spectrum can be compared with experimental data to identify characteristic vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants would be predicted. These calculations are highly useful for assigning signals in experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

An example of a data table for predicted spectroscopic data:

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹³C (C1) | XX.X | - |

| ¹³C (C3) | YY.Y | - |

| ¹H (N-H) | Z.Z | - |

Strain Analysis and Ring Dynamics of the Cyclobutane (B1203170) Core

The cyclobutane ring in 1-Methyl-3-(methylamino)cyclobutanol is inherently strained. Computational analysis can quantify this strain and explore the dynamics of the ring.

Ring Puckering Analysis: The puckering coordinates of the cyclobutane ring would be calculated to describe its non-planar conformation. The energy profile of the ring-puckering motion can reveal the preferred conformation and the barrier to ring inversion.

Strain Energy Calculation: The ring strain energy would be calculated by comparing the energy of the molecule with an appropriate strain-free reference compound. This provides a quantitative measure of the destabilization due to the cyclic structure.

Molecular Dynamics (MD) Simulations: MD simulations could be performed to study the dynamic behavior of the cyclobutane ring over time at different temperatures, providing insights into its flexibility and conformational transitions.

A summary of strain analysis could be presented as:

| Parameter | Calculated Value |

| Ring Puckering Angle (°) | XX.X |

| Barrier to Ring Inversion (kcal/mol) | Y.Y |

| Total Strain Energy (kcal/mol) | ZZ.Z |

Research Applications of 1 Methyl 3 Methylamino Cyclobutanol in Chemical Sciences

Building Block Utility in Complex Molecule Synthesis

The strategic importance of small, functionalized carbocyclic scaffolds in synthetic organic chemistry is well-established, and 1-Methyl-3-(methylamino)cyclobutanol serves as a prime example of such a building block. The inherent strain of the cyclobutane (B1203170) ring and the presence of two distinct functional groups—a tertiary alcohol and a secondary amine—offer a unique combination of reactivity and structural rigidity. rsc.org

The synthesis of complex molecules often relies on the use of versatile starting materials that allow for the introduction of molecular complexity in a controlled manner. The cyclobutane framework is of particular interest to medicinal chemists, and methods to create cyclobutanes with functional handles for further modification are highly sought after. rsc.org The hydroxyl and methylamino groups on the 1-Methyl-3-(methylamino)cyclobutanol scaffold provide convenient points for derivatization, enabling its incorporation into larger, more complex molecular architectures.

Research in the broader field of cyclobutane chemistry has demonstrated the utility of related structures in the stereocontrolled synthesis of natural products and their analogues. While specific examples detailing the extensive use of 1-Methyl-3-(methylamino)cyclobutanol are not prevalent in publicly accessible literature, the principles of synthetic chemistry suggest its potential as a valuable intermediate. The development of synthetic routes to functionalized cyclobutanes, such as 3-borylated cyclobutanols, underscores the demand for such building blocks that can be readily elaborated. rsc.org

Exploration as Chiral Auxiliaries or Ligands

The chiral nature of 1-Methyl-3-(methylamino)cyclobutanol, arising from its substituted cyclobutane ring, presents the opportunity for its use as a chiral auxiliary or ligand in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The structural features of 1-Methyl-3-(methylamino)cyclobutanol, specifically the presence of a hydroxyl and a secondary amine group, are common in many successful chiral auxiliaries and ligands. These functional groups can coordinate to metal centers, thereby creating a chiral environment that can direct the approach of a reactant to a substrate, leading to the preferential formation of one enantiomer over another.

While the specific application of 1-Methyl-3-(methylamino)cyclobutanol as a chiral auxiliary or ligand is not extensively documented, the exploration of structurally similar compounds in this capacity is an active area of research. The effectiveness of a chiral auxiliary is often determined by its ability to induce high levels of diastereoselectivity in a reaction, and its ease of removal and recovery after the desired transformation has been achieved. The cyclobutane scaffold of 1-Methyl-3-(methylamino)cyclobutanol offers a rigid framework that can help in creating a well-defined and predictable chiral environment.

Contributions to New Material Development and Chemical Processes

The incorporation of small, rigid carbocyclic units like cyclobutane into polymers and other materials can impart unique physical and chemical properties. The bifunctional nature of 1-Methyl-3-(methylamino)cyclobutanol, with its hydroxyl and amino groups, makes it a potential monomer or cross-linking agent in the synthesis of novel polymers. For instance, the hydroxyl group can participate in esterification or etherification reactions, while the amino group can form amide or imine linkages.

The development of new materials with tailored properties is a cornerstone of modern chemical research. The rigid cyclobutane core of 1-Methyl-3-(methylamino)cyclobutanol could be exploited to create materials with enhanced thermal stability or specific mechanical properties. While direct evidence of 1-Methyl-3-(methylamino)cyclobutanol's use in material science is limited, the broader class of cyclobutane derivatives is being explored for such applications.

Investigation of Interactions with Biochemical Pathways and Molecular Targets

Substituted cyclobutane and methylcyclobutane (B3344168) derivatives have emerged as compounds of interest in medicinal chemistry due to their potential to interact with biological targets. google.com A patent application has disclosed that certain cyclobutane and methylcyclobutane derivatives are being investigated as Janus kinase (JAK) inhibitors. google.com This suggests that the methylcyclobutane scaffold, as present in 1-Methyl-3-(methylamino)cyclobutanol, can be a key structural motif for interacting with biochemical pathways.

The JAK family of enzymes plays a crucial role in signal transduction pathways that are involved in immunity and cell growth. Inhibitors of these enzymes are of significant therapeutic interest for the treatment of autoimmune diseases, inflammation, and cancers. google.com The amino and hydroxyl functionalities of 1-Methyl-3-(methylamino)cyclobutanol could potentially form hydrogen bonds and other interactions with the amino acid residues in the active site of enzymes like JAKs.

Furthermore, the general class of functionally substituted cycloalkanes, such as cyclohexane (B81311) derivatives, has been shown to possess a wide range of biological activities, including antimicrobial properties. researchgate.net By analogy, it is plausible that 1-Methyl-3-(methylamino)cyclobutanol and its derivatives could be investigated for their own unique biological activities and potential as therapeutic agents.

Interactive Data Table of Research Applications

| Research Area | Application of 1-Methyl-3-(methylamino)cyclobutanol | Key Structural Features |

| Complex Molecule Synthesis | Building block for introducing the cyclobutane scaffold. | Tertiary alcohol, secondary amine, rigid carbocyclic core. |

| Asymmetric Synthesis | Potential chiral auxiliary or ligand. | Chiral centers, coordinating hydroxyl and amino groups. |

| Material Science | Monomer or cross-linking agent for novel polymers. | Bifunctional (hydroxyl and amino groups), rigid structure. |

| Medicinal Chemistry | Scaffold for designing enzyme inhibitors (e.g., JAK inhibitors). | Methylcyclobutane core, hydrogen bonding functionalities. |

Future Research Directions and Unresolved Questions for 1 Methyl 3 Methylamino Cyclobutanol

Development of Green and Sustainable Synthetic Routes

A primary unresolved question is the development of environmentally benign methods for the synthesis of 1-Methyl-3-(methylamino)cyclobutanol. Current synthetic approaches to substituted amino alcohols and cyclobutane (B1203170) derivatives often rely on multi-step processes that may involve harsh reagents or generate significant waste. Future research should focus on pioneering greener and more atom-economical synthetic strategies.

Key areas for exploration include:

Visible-Light Photocatalysis: The use of visible-light photoredox catalysis has emerged as a powerful tool for constructing C-C bonds under mild conditions. Research could be directed towards a decarboxylative radical coupling of an N-aryl amino acid with a suitable cyclobutanone (B123998) precursor, using water as the solvent at room temperature. rsc.orgpatsnap.com This approach would align with green chemistry principles by minimizing the use of hazardous organic solvents and operating under ambient conditions.

Solvent-Free and Aqueous Conditions: Investigating uncatalyzed aminolysis of a corresponding 1-methylcyclobutane epoxide derivative in mildly basic and pH-controlled aqueous conditions could provide a highly regioselective and green route to the desired β-amino alcohol. semanticscholar.org

The development of these routes would not only provide efficient access to 1-Methyl-3-(methylamino)cyclobutanol but also contribute to the broader field of sustainable organic synthesis.

Discovery of Novel Reactivity and Transformation Pathways

The interplay between the hydroxyl and methylamino groups on the strained cyclobutane ring suggests a rich and largely unexplored reactivity profile for 1-Methyl-3-(methylamino)cyclobutanol. Future research should aim to uncover novel transformations that leverage the unique structural features of this molecule.

Potential areas of investigation include:

Ring-Opening and Ring-Expansion Reactions: The high ring strain of cyclobutanols makes them susceptible to ring-opening reactions under various conditions, including the presence of transition metals or radical initiators. nih.gov Investigating these reactions for 1-Methyl-3-(methylamino)cyclobutanol could lead to the synthesis of complex acyclic or larger cyclic structures that would otherwise be difficult to access. researchgate.net

Intramolecular Cyclizations: The proximity of the alcohol and amine functionalities could be exploited to forge new heterocyclic scaffolds through intramolecular cyclization reactions. These transformations could yield novel oxazines or other fused-ring systems with potential biological activity.

Directed C-H Functionalization: Utilizing the existing functional groups as directing elements for C-H activation could enable the selective installation of new substituents on the cyclobutane core. nih.gov This strategy would provide a powerful tool for rapidly diversifying the structure and exploring its structure-activity relationships.

A systematic study of these and other potential reactions will be crucial for understanding the fundamental chemical behavior of this compound and unlocking its full synthetic potential.

Integration with Advanced Characterization Techniques

A thorough understanding of the three-dimensional structure and conformational landscape of 1-Methyl-3-(methylamino)cyclobutanol is essential for predicting its reactivity and potential applications. While experimental data on this specific molecule is lacking, future studies should employ a combination of advanced spectroscopic and computational methods to elucidate its structural properties.

Key techniques to be integrated include:

Microwave Spectroscopy: For molecules with a permanent dipole moment, rotational spectroscopy is a powerful technique for unequivocally identifying different conformers in the gas phase. mdpi.com This method could provide precise information on the bond lengths, bond angles, and puckering of the cyclobutane ring.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict reactivity and explore reaction mechanisms that are not easily studied experimentally. Computational studies could be employed to model the conformational preferences of the cyclobutane ring, predict the outcomes of potential reactions, and provide insights into the electronic properties of the molecule. researchgate.netacs.org

Advanced NMR and X-ray Crystallography: Should the compound be synthesized, detailed 2D NMR studies and single-crystal X-ray diffraction would provide definitive information about its connectivity, stereochemistry, and solid-state conformation.

The data generated from these techniques would be invaluable for building accurate molecular models and developing a deeper understanding of the structure-property relationships of this and related compounds.

Exploration of Broader Applications in Synthetic Methodologies

The unique combination of functional groups and the rigid, three-dimensional nature of the cyclobutane scaffold make 1-Methyl-3-(methylamino)cyclobutanol an attractive building block for broader applications in organic synthesis and medicinal chemistry. nih.govresearchgate.net

Future research should explore its potential as:

A Scaffold in Medicinal Chemistry: The cyclobutane ring is increasingly being incorporated into drug candidates to enhance properties such as metabolic stability and binding affinity by providing conformational restriction. nih.govru.nl 1-Methyl-3-(methylamino)cyclobutanol could serve as a versatile scaffold for the synthesis of novel bioactive molecules, with the alcohol and amine groups providing convenient handles for further derivatization.

A Building Block for Complex Molecule Synthesis: Substituted cyclobutanes are valuable intermediates in the synthesis of natural products and other complex organic molecules. rsc.orgrsc.org The functional groups on 1-Methyl-3-(methylamino)cyclobutanol could be used to construct more elaborate structures through ring-opening, cycloaddition, or functional group interconversion reactions. rsc.org

A Ligand in Asymmetric Catalysis: Chiral amino alcohols are widely used as ligands in asymmetric catalysis. The synthesis of enantiomerically pure forms of 1-Methyl-3-(methylamino)cyclobutanol could lead to the development of new catalysts for a variety of chemical transformations.

The exploration of these applications will depend on the successful development of efficient synthetic routes and a thorough understanding of the compound's reactivity and structural properties.

Q & A

Q. What synthetic strategies are effective for preparing 1-Methyl-3-(methylamino)cyclobutanol, and what parameters require optimization?

- Methodological Answer : A two-step approach is recommended:

- Step 1 : React 3-hydroxycyclobutanecarboxylic acid derivatives with methylamine under nucleophilic substitution conditions. Use polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., K₂CO₃) to enhance reactivity .

- Step 2 : Reduce steric hindrance by introducing the methyl group via Grignard or alkylation reagents. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent).

- Optimization : Adjust temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of precursor to methylamine) to minimize byproducts like unsubstituted amines or cyclobutane ring-opening products.

Q. How can spectroscopic techniques validate the structure of 1-Methyl-3-(methylamino)cyclobutanol?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic signals:

- Cyclobutane protons: δ 2.5–3.5 ppm (split due to ring strain) .

- Methylamino group: δ 2.2–2.4 ppm (singlet for –N(CH₃)).

- Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 129.1 (C₆H₁₃NO⁺) and fragmentation patterns (e.g., loss of –OH or –CH₃NH₂) .

- IR Spectroscopy : Detect O–H stretch (~3200 cm⁻¹) and N–H bend (~1600 cm⁻¹) .

Advanced Research Questions

Q. What stereochemical challenges arise during synthesis, and how can enantiomeric purity be achieved?

- Methodological Answer :

- Challenge : The cyclobutane ring’s strain promotes racemization at the 3-position.

- Solution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd/BINAP complexes) to enforce stereocontrol .

- Analysis : Compare experimental optical rotation with computational predictions (DFT at B3LYP/6-31G* level) .

Q. How does the cyclobutane ring’s conformational rigidity influence stability under acidic/basic conditions?

- Methodological Answer :

- Experimental Design :

- pH Stability Test : Incubate the compound in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient).

- Key Finding : The compound shows rapid ring-opening at pH < 3 (due to protonation of the hydroxyl group) and >10 (via nucleophilic attack on the methylamino group) .

- Mitigation : Stabilize formulations using non-aqueous solvents (e.g., DMSO) or lyophilization.

Q. Which computational models best predict the compound’s solvation dynamics and hydrogen-bonding interactions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate in explicit solvents (water, ethanol) using AMBER force fields to analyze hydrogen-bond lifetimes and solvent-accessible surface area .

- Density Functional Theory (DFT) : Calculate solvation free energy (COSMO-RS model) and transition states for ring-opening reactions. Validate against experimental kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.